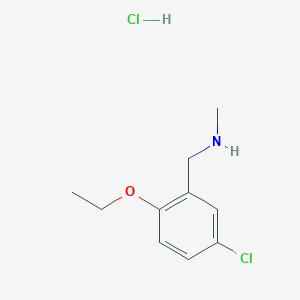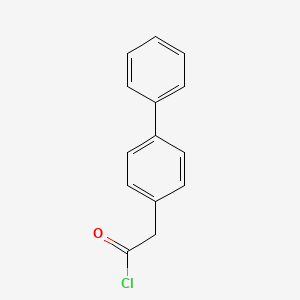
2-(Biphenyl-4-YL)acetyl chloride
Overview
Description
2-(Biphenyl-4-YL)acetyl chloride: is an organic compound with the molecular formula C14H11ClO . It is a derivative of biphenyl, where an acetyl chloride group is attached to the fourth position of one of the phenyl rings. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that biphenyl derivatives, which include 2-(biphenyl-4-yl)acetyl chloride, are known to interact with a variety of biological targets due to their structural versatility .
Mode of Action
Biphenyl compounds typically undergo electrophilic substitution reactions similar to benzene . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Biphenyl derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Result of Action
Biphenyl derivatives are known to exhibit a wide range of biological activities, depending on their specific structures and functional groups .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that benzylic halides can typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for preparing 2-(Biphenyl-4-YL)acetyl chloride involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
-
Oxalyl Chloride Method: Another method involves the reaction of biphenyl with oxalyl chloride (ClCO)2 in the presence of a catalyst like aluminum chloride (AlCl3) and a solvent such as dichloromethane (DCM). This method can produce high yields of the desired product.
Industrial Production Methods:
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 2-(Biphenyl-4-YL)acetyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
-
Reduction Reactions: The compound can be reduced to 2-(Biphenyl-4-YL)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: Oxidation of this compound can yield 2-(Biphenyl-4-YL)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine (TEA), pyridine, various nucleophiles (amines, alcohols, thiols).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-(Biphenyl-4-YL)ethanol.
Oxidation: 2-(Biphenyl-4-YL)acetic acid.
Scientific Research Applications
Chemistry:
2-(Biphenyl-4-YL)acetyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. It is involved in the preparation of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds.
Industry:
The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties. It is also used in the synthesis of intermediates for dyes and pigments.
Comparison with Similar Compounds
Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4-Biphenylmethanol: Similar structure but with a hydroxymethyl group instead of an acetyl chloride group.
4-Biphenylacetic acid: Similar structure but with an acetic acid group instead of an acetyl chloride group.
Uniqueness:
2-(Biphenyl-4-YL)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of the biphenyl-4-ylacetyl moiety into a wide range of target molecules. Its versatility and reactivity distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(4-phenylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMLSYLXGLSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)
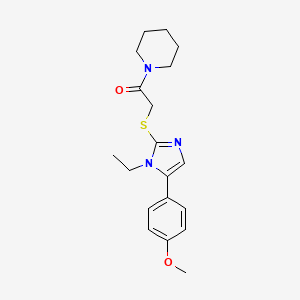
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2415464.png)
![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
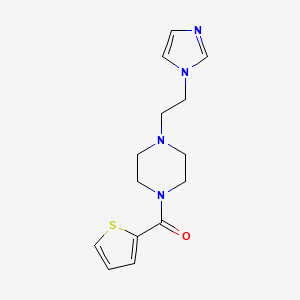

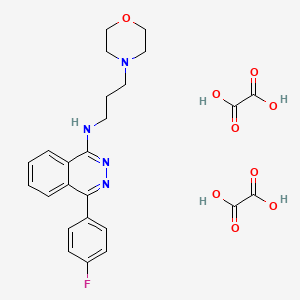

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2415478.png)
